Methyl 7-methoxybenzo[b]thiophene-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 7-methoxybenzo[b]thiophene-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity.
Chemical Reactions Analysis
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-methoxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate can be compared with other similar compounds, such as:
Methyl benzo[b]thiophene-2-carboxylate: This compound has a similar structure but lacks the methoxy group at the 7-position, which may result in different chemical and biological properties.
Methyl 7-methoxy-5-methylbenzo[b]thiophene-2-carboxylate: This compound has an additional methyl group at the 5-position, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 7-methoxy-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-13-9-6-8(11(12)14-2)5-7-3-4-15-10(7)9/h3-6H,1-2H3 |
InChI Key |
MSKUNCMDULMIFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=CS2 |
Origin of Product |
United States |
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